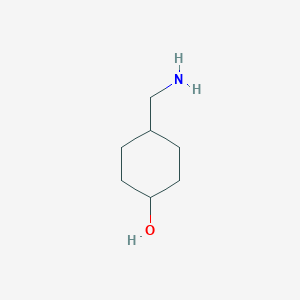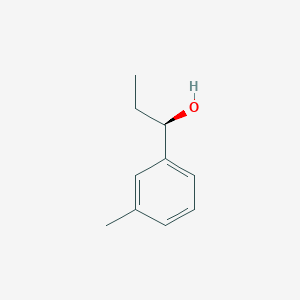
(R)-1-(3-Methylphenyl)-1-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-1-(3-Methylphenyl)-1-propanol, also known as (R)-3-methylphenyl-1-propanol or (R)-methylphenylcarbinol, is an organic compound with the chemical formula C10H14O. It is a chiral alcohol that is commonly used in the synthesis of pharmaceuticals, fragrances, and flavorings. This compound is of great interest to researchers due to its unique properties and potential applications.
Mécanisme D'action
The mechanism of action of (R)-1-(3-Methylphenyl)-1-propanol is not fully understood. However, it is believed to act by inhibiting the growth and replication of microorganisms through the disruption of their cell membranes.
Effets Biochimiques Et Physiologiques
(R)-1-(3-Methylphenyl)-1-propanol has been shown to have a low toxicity profile and is generally considered safe for use in pharmaceuticals, fragrances, and flavorings. It has been found to have no significant effects on the central nervous system or cardiovascular system.
Avantages Et Limitations Des Expériences En Laboratoire
(R)-1-(3-Methylphenyl)-1-propanol has several advantages for use in lab experiments. It is readily available and relatively inexpensive. Additionally, it is a chiral compound, making it useful for the synthesis of other chiral compounds. However, it has some limitations. It has a low solubility in water, making it difficult to use in aqueous solutions. Additionally, it can be difficult to separate from other compounds due to its similar properties.
Orientations Futures
There are several future directions for research on (R)-1-(3-Methylphenyl)-1-propanol. One area of interest is the development of new synthetic methods for this compound. Additionally, there is potential for the use of this compound in the development of new pharmaceuticals, fragrances, and flavorings. Further research is also needed to fully understand the mechanism of action and biochemical effects of this compound.
Méthodes De Synthèse
(R)-1-(3-Methylphenyl)-1-propanol can be synthesized through several methods, including the reduction of the corresponding ketone using a chiral catalyst or the Grignard reaction of 3-methylbenzyl chloride with a chiral auxiliary. The most common method involves the reduction of 3-methylacetophenone using a chiral catalyst such as borane or lithium aluminum hydride.
Applications De Recherche Scientifique
(R)-1-(3-Methylphenyl)-1-propanol has been extensively studied for its potential use in pharmaceuticals, fragrances, and flavorings. It has been found to exhibit antibacterial, antifungal, and antiviral properties. Additionally, it has been shown to have potential as a chiral building block for the synthesis of other chiral compounds.
Propriétés
Numéro CAS |
112777-68-1 |
|---|---|
Nom du produit |
(R)-1-(3-Methylphenyl)-1-propanol |
Formule moléculaire |
C10H14O |
Poids moléculaire |
150.22 g/mol |
Nom IUPAC |
(1R)-1-(3-methylphenyl)propan-1-ol |
InChI |
InChI=1S/C10H14O/c1-3-10(11)9-6-4-5-8(2)7-9/h4-7,10-11H,3H2,1-2H3/t10-/m1/s1 |
Clé InChI |
YMFDHKOYLATDND-SNVBAGLBSA-N |
SMILES isomérique |
CC[C@H](C1=CC=CC(=C1)C)O |
SMILES |
CCC(C1=CC=CC(=C1)C)O |
SMILES canonique |
CCC(C1=CC=CC(=C1)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



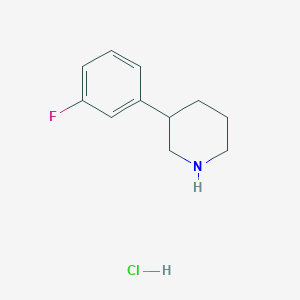
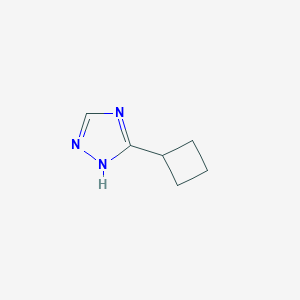
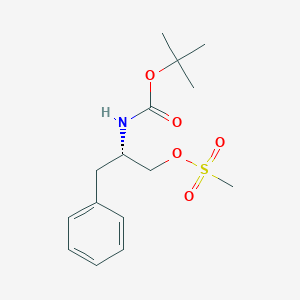
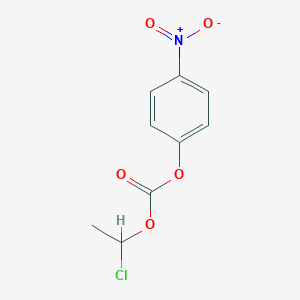
![3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B176227.png)
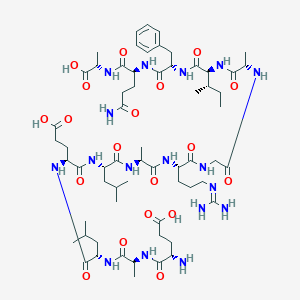
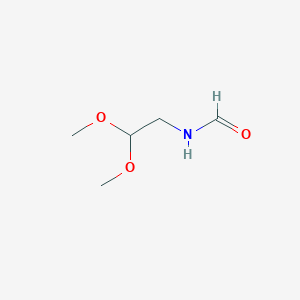
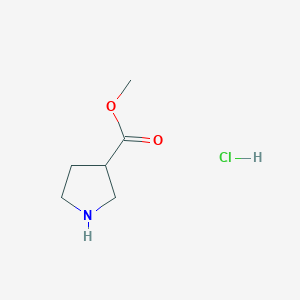
![Methyl 9-(2,5-dioxopyrrol-1-yl)-8-methoxy-2-oxobenzo[g]chromene-3-carboxylate](/img/structure/B176238.png)
![[4-(4-Hydroxy-benzoyl)-phenyl]-(4-hydroxy-phenyl)-methanone](/img/structure/B176241.png)
![6'-Nitro-1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B176243.png)
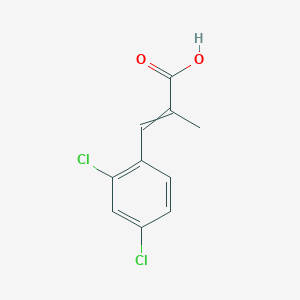
![[2-(4-Methoxyphenyl)phenyl]methanamine](/img/structure/B176247.png)
